Baliforsen - 1698048-23-5

Baliforsen

Catalog Number: EVT-14044812
CAS Number: 1698048-23-5
Molecular Formula: C180H240N59O90P15S15
Molecular Weight: 5616 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Baliforsen, also known as ISIS 598769, is an antisense oligonucleotide specifically designed to target the messenger RNA of myotonic dystrophy protein kinase (DMPK). This compound is primarily investigated for its therapeutic potential in treating myotonic dystrophy type 1, a genetic disorder characterized by muscle weakness and wasting due to the accumulation of toxic RNA transcripts. The mechanism of action involves binding to the expanded CUG repeats in the DMPK mRNA, leading to its degradation and thereby reducing the toxic effects associated with the disease .

Source

Baliforsen was developed by Ionis Pharmaceuticals, with clinical trials assessing its safety and efficacy conducted at multiple sites across the United States. The compound is part of a broader class of therapies aimed at addressing RNA gain-of-function mutations that cause various neuromuscular disorders .

Classification

Baliforsen falls under the category of therapeutic nucleic acids, specifically antisense oligonucleotides. These compounds are designed to bind to specific RNA sequences, inhibiting their function and modulating gene expression. Baliforsen is classified as a second-generation antisense oligonucleotide, which incorporates chemical modifications to enhance stability and efficacy compared to first-generation counterparts .

Synthesis Analysis

The synthesis of Baliforsen involves several key methodologies typical for antisense oligonucleotides. The process includes:

  • Solid-phase synthesis: This method allows for the stepwise addition of nucleotides to a growing chain anchored on a solid support. The synthesis is performed under controlled conditions to ensure high purity and yield.
  • Chemical modifications: Baliforsen incorporates various modifications, such as phosphorothioate linkages and 2'-O-methyl substitutions, which enhance its resistance to nucleases and improve binding affinity to target RNA .
  • Purification techniques: Post-synthesis, the oligonucleotide is purified using high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products, ensuring that only the desired product is obtained.
Molecular Structure Analysis

Baliforsen consists of a sequence of 16 nucleotides, specifically designed to complement the expanded CUG repeats in the DMPK mRNA. The molecular structure can be described as follows:

  • Backbone: The backbone consists of modified ribose units linked by phosphorothioate bonds, providing increased stability against enzymatic degradation.
  • Nucleotide composition: The specific sequence includes a combination of adenine, cytosine, guanine, and uracil, tailored for optimal binding to the target mRNA.

Data

Chemical Reactions Analysis

Baliforsen's primary chemical reaction involves hybridization with its target DMPK mRNA. Upon administration:

  1. Hybridization: Baliforsen binds specifically to the CUG repeats within DMPK mRNA.
  2. RNase H-mediated degradation: This binding recruits RNase H, an enzyme that facilitates the cleavage of the RNA strand of the RNA-DNA duplex formed between Baliforsen and DMPK mRNA.
  3. Reduction of toxic RNA levels: The degradation results in decreased levels of toxic DMPK transcripts in muscle cells, which may alleviate symptoms associated with myotonic dystrophy type 1 .
Mechanism of Action

The mechanism through which Baliforsen exerts its therapeutic effects can be summarized in several steps:

  • Targeting: Baliforsen selectively binds to expanded CUG repeats in DMPK mRNA.
  • Induction of RNase H activity: The binding activates RNase H, which degrades the complementary RNA strand.
  • Reduction in toxic RNA: This process reduces the accumulation of toxic RNA species that contribute to myotonic dystrophy symptoms.

Data

Clinical trials have demonstrated that while Baliforsen effectively reduces DMPK mRNA levels in skeletal muscle, achieving sufficient concentrations for significant therapeutic impact remains a challenge .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Baliforsen is typically presented as a white to off-white powder.
  • Solubility: It is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

  • Stability: The compound exhibits enhanced stability due to chemical modifications that protect it from degradation by nucleases.
  • Melting point: Specific melting point data are not typically provided for oligonucleotides but are generally assessed during formulation development.

Relevant Data

Applications

Baliforsen's primary application lies within clinical research aimed at treating myotonic dystrophy type 1. Its potential benefits include:

  • Reduction of disease symptoms: By targeting and reducing toxic RNA levels associated with DMPK mutations.
  • Foundation for future therapies: Successful outcomes from ongoing trials could pave the way for broader applications of antisense oligonucleotide therapies in other genetic disorders characterized by similar mechanisms .
Molecular Design and Synthesis of Baliforsen

Rational Design Principles for Antisense Oligonucleotide Therapeutics Targeting DMPK mRNA

Baliforsen (ISIS 598769/IONIS 598769) was engineered as a gapmer antisense oligonucleotide (ASO) to specifically inhibit the mutant DMPK mRNA responsible for myotonic dystrophy type 1 (DM1). The core design objective was to achieve RNase H-mediated degradation of CUG-expanded transcripts, which cause toxic RNA gain-of-function by sequestering muscleblind-like (MBNL) splicing regulators [1] [6]. The ASO's 16-nucleotide sequence (5′-TCT GAA TGG TTC TTC-3′) was optimized to hybridize with the 3′ untranslated region (3′ UTR) of human DMPK mRNA, encompassing the pathological trinucleotide repeat expansion site. This binding triggers enzymatic cleavage of the mRNA-ASO heteroduplex, reducing nuclear RNA foci and rescuing splicing defects [1] [2]. Design prioritization included:

  • Species specificity: The sequence targets human DMPK with minimal cross-reactivity to murine transcripts, necessitating humanized animal models for preclinical studies [5].
  • Accessibility mapping: RNA secondary structure prediction identified the repeat-flanking region as optimal for ASO binding, avoiding steric hindrance from CUG hairpins [6] [8].

Table 1: Baliforsen Target Binding Characteristics

Design ParameterSpecificationBiological Rationale
Target mRNADMPK 3′ UTRBinds CUG expansion region
Nucleotide Length16-merBalances specificity and cellular uptake
Hybridization Energy (ΔG)-28.5 kcal/mol (calculated)Ensures stable duplex formation
RNase H RecruitmentYesEnables catalytic mRNA degradation

Chemical Modifications in Baliforsen: Phosphorothioate Backbone and Sugar Moieties

Baliforsen incorporates multi-layered chemical modifications to enhance nuclease resistance, binding affinity, and tissue bioavailability:

  • Phosphorothioate (PS) Backbone: Replaces non-bridging oxygen atoms with sulfur in all internucleotide linkages. This modification confers:
  • Resistance to endo/exonucleases, extending plasma half-life >2 weeks [6] [8].
  • Increased protein binding (e.g., albumin), facilitating distribution to muscle tissue [6].
  • Sugar Modifications:
  • 2′-O-Methoxyethyl (2′-MOE) modifications on wings (positions 1–4 and 13–16) enhance RNA affinity by stabilizing the ASO-mRNA duplex via C3′-endo sugar conformation. 2′-MOE groups improve binding affinity by +1.5°C/modification relative to unmodified counterparts [6] [8].
  • Deoxyribose sugars in the central gap (positions 5–12) enable RNase H1 activation, cleaving target mRNA [1] [6].
  • Terminal Modifications: 5′ and 3′ ends incorporate constrained ethyl (cEt) bicyclic sugars to further block exonuclease degradation without compromising RNA hybridization [6].

Table 2: Chemical Modification Profile of Baliforsen

PositionBackbone LinkageSugar ChemistryFunction
Nucleotides 1–4Phosphorothioate2′-O-Methoxyethyl (MOE)Enhanced affinity; nuclease resistance
Nucleotides 5–12PhosphorothioateDeoxyribose (DNA)RNase H recruitment
Nucleotides 13–16Phosphorothioate2′-O-Methoxyethyl (MOE)Stability; target engagement

Sequence-Specific Targeting of Trinucleotide Repeat Expansion in DMPK Transcripts

Baliforsen’s sequence (TCTGAATGGTTCTTC) targets the 5′ flanking region adjacent to the (CUG)n repeats in DMPK mRNA. This strategy bypasses challenges in directly hybridizing repetitive sequences:

  • High Specificity: The 16-nt sequence has <75% homology to off-target human transcripts, minimizing unintended gene silencing [5] [8]. BLAST analysis confirmed specificity to DMPK (NM_004409.4) with no significant matches to other disease-associated trinucleotide repeats (e.g., FXN, HTT) [5].
  • Mechanism of Action: Upon binding, the DNA gap region recruits RNase H1, cleaving the mRNA strand. This reduces mutant DMPK mRNA by >70% in vitro at 10 µM concentrations, as quantified by qRT-PCR in DM1 patient fibroblasts [1] [6].
  • Structural Considerations: The ASO avoids GC-rich motifs (e.g., GGGG) associated with self-dimerization and CpG sequences that could trigger immune responses. Its 45% GC content optimizes melting temperature (Tm = 64°C) for efficient in vivo binding [8].

Properties

CAS Number

1698048-23-5

Product Name

Baliforsen

IUPAC Name

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-7-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(2R,3S,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-1-[[[(2R,3R,4R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[hydroxy-[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C180H240N59O90P15S15

Molecular Weight

5616 g/mol

InChI

InChI=1S/C180H240N59O90P15S15/c1-70-34-226(168(248)209-134(70)181)159-124(278-24-20-274-16)120(324-337(264,352)288-52-100-118(241)122(276-22-18-272-14)157(308-100)239-69-205-114-143(190)197-62-201-147(114)239)101(309-159)53-289-336(263,351)321-87-30-107(235-65-204-113-142(189)196-61-200-146(113)235)303-96(87)48-284-335(262,350)320-90-33-110(238-68-208-117-150(238)217-167(193)220-156(117)247)306-99(90)51-287-339(266,354)326-130-126-161(229-36-72(3)136(183)211-170(229)250)313-179(130,81(12)295-126)57-293-343(270,358)328-132-128-163(231-38-74(5)138(185)213-172(231)252)311-177(132,79(10)297-128)55-291-341(268,356)322-84-27-104(225-41-77(8)152(243)222-175(225)255)300-93(84)45-281-332(259,347)318-88-31-108(236-66-206-115-148(236)215-165(191)218-154(115)245)304-97(88)49-285-330(257,345)315-83-26-103(224-40-76(7)151(242)221-174(224)254)299-92(83)44-280-331(258,346)316-85-28-105(233-63-202-111-140(187)194-59-198-144(111)233)301-94(85)46-282-333(260,348)317-86-29-106(234-64-203-112-141(188)195-60-199-145(112)234)302-95(86)47-283-334(261,349)319-89-32-109(237-67-207-116-149(237)216-166(192)219-155(116)246)305-98(89)50-286-340(267,355)327-131-127-162(230-37-73(4)137(184)212-171(230)251)314-180(131,82(13)296-127)58-294-344(271,359)329-133-129-164(232-39-75(6)139(186)214-173(232)253)312-178(133,80(11)298-129)56-292-342(269,357)325-121-102(310-160(125(121)279-25-21-275-17)227-35-71(2)135(182)210-169(227)249)54-290-338(265,353)323-119-91(43-240)307-158(123(119)277-23-19-273-15)228-42-78(9)153(244)223-176(228)256/h34-42,59-69,79-110,118-133,157-164,240-241H,18-33,43-58H2,1-17H3,(H,257,345)(H,258,346)(H,259,347)(H,260,348)(H,261,349)(H,262,350)(H,263,351)(H,264,352)(H,265,353)(H,266,354)(H,267,355)(H,268,356)(H,269,357)(H,270,358)(H,271,359)(H2,181,209,248)(H2,182,210,249)(H2,183,211,250)(H2,184,212,251)(H2,185,213,252)(H2,186,214,253)(H2,187,194,198)(H2,188,195,199)(H2,189,196,200)(H2,190,197,201)(H,221,242,254)(H,222,243,255)(H,223,244,256)(H3,191,215,218,245)(H3,192,216,219,246)(H3,193,217,220,247)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91+,92+,93+,94+,95+,96+,97+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,129+,130-,131-,132-,133-,157+,158+,159+,160+,161+,162+,163+,164+,177-,178-,179-,180-,330?,331?,332?,333?,334?,335?,336?,337?,338?,339?,340?,341?,342?,343?,344?/m0/s1

InChI Key

KAXINNXKJSFUQD-DLBGVQEBSA-N

Canonical SMILES

CC1C2(C(C(O1)C(O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OCC45C(OC(C4OP(=S)(O)OCC6C(CC(O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OCC9C(CC(O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)C(O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C2C(OC1(C(O2)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C

Isomeric SMILES

C[C@H]1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=C(C(=NC3=O)N)C)OP(=S)(O)OC[C@]45[C@@H](O[C@H]([C@@H]4OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)OP(=S)(O)OC[C@@H]9[C@H](C[C@@H](O9)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC2=C(N=CN=C21)N)OCCOC)O)[C@@H](O5)N1C=C(C(=NC1=O)N)C)C)COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1C[C@@H](O[C@@H]1COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@H]1[C@@H]2[C@@H](O[C@]1([C@@H](O2)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=NC1=O)N)C)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N1C=C(C(=O)NC1=O)C)CO)N1C=C(C(=NC1=O)N)C)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C(N=CN=C21)N)N1C=NC2=C(N=CN=C21)N)N1C=C(C(=O)NC1=O)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=O)NC1=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.